molecular formula C12H15NO2 B1592128 1-(4-Methoxyphenyl)piperidin-4-one CAS No. 94635-24-2

1-(4-Methoxyphenyl)piperidin-4-one

Cat. No.: B1592128
CAS No.: 94635-24-2
M. Wt: 205.25 g/mol
InChI Key: MHCJYEJFOPYGEL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones. It is characterized by a piperidine ring substituted with a methoxyphenyl group at the 1-position and a ketone group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)piperidin-4-one can be synthesized through a Mannich reaction, which involves the condensation of p-anisaldehyde (4-methoxybenzaldehyde), acetone, and ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol, resulting in the formation of the desired piperidinone .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the Mannich reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)piperidin-4-one involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group and ketone functionality make it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

1-(4-methoxyphenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12-4-2-10(3-5-12)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCJYEJFOPYGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611726
Record name 1-(4-Methoxyphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94635-24-2
Record name 1-(4-Methoxyphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)piperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Anhydrous potassium carbonate was added to a solution of 4-methoxyaniline (1.2 g, 9.8 mmol) in ethanol (10 mL) followed by a dropwise addition of a solution of compound of example 116 (2.77 g, 9.8 mmol) in water (3.0 mL). The reaction mixture was heated at 100° C. for 1 h., allowed to cool to room temperature, poured into ice water (100 mL) and extracted using EtOAc (3×50 mL). The organic extract was washed with water, dried (anhydrous Na2SO4) and concentrated to get the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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